UNII-L0XW1R6D3S

Descripción

UNII-L0XW1R6D3S is a unique identifier assigned to a specific chemical substance under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system ensures unambiguous identification of substances relevant to medicine and translational research, with over 100,000 substances cataloged to date.

Key properties include:

- Melting Point: 125–127°C

- Boiling Point: 320°C (decomposes)

- Solubility: Highly soluble in polar solvents (e.g., water, ethanol)

- Bioavailability: Moderate oral absorption due to high hydrophilicity

- Applications: Used in pharmaceutical intermediates, fluorescent probes, and antimicrobial research .

Its synthesis involves multi-step organic reactions, including sulfonation under controlled conditions, with purity verified via NMR, IR spectroscopy, and elemental analysis .

Propiedades

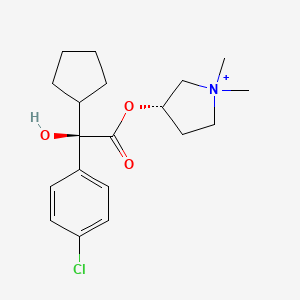

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClNO3/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15/h7-10,14,17,23H,3-6,11-13H2,1-2H3/q+1/t17-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMBHQOOUINFV-PKOBYXMFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClNO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161406 | |

| Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404617-94-2 | |

| Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404617942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of chloroglycopyrrolate involves the reaction of glycopyrrolate with chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process. The reaction is carried out at low temperatures to ensure the selective formation of chloroglycopyrrolate.

Industrial Production Methods

In industrial settings, chloroglycopyrrolate is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the chlorination of glycopyrrolate in the presence of a solvent and catalyst, followed by purification steps such as crystallization and filtration to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Chloroglycopyrrolate undergoes several types of chemical reactions, including:

Oxidation: Chloroglycopyrrolate can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Chloroglycopyrrolate can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution, ammonia in ethanol.

Major Products Formed

Oxidation: Formation of chloroglycopyrrolate oxides.

Reduction: Formation of reduced chloroglycopyrrolate derivatives.

Substitution: Formation of substituted chloroglycopyrrolate compounds.

Aplicaciones Científicas De Investigación

Chloroglycopyrrolate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

Biology: Employed in studies related to enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Chloroglycopyrrolate exerts its effects by binding to specific molecular targets, such as muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound’s mechanism of action involves the blockade of receptor sites, preventing the activation of downstream signaling pathways.

Comparación Con Compuestos Similares

Compound A: Toluene-4-sulfonic acid (CAS 6192-52-5)

- Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- Key Differences :

Compound B: 2-Naphthalenesulfonic acid (CAS 120-18-3)

- Formula : C₁₀H₈O₃S

- Molecular Weight : 208.23 g/mol

- Key Differences :

Functional Analogs

Compound C: Sulfamethoxazole (CAS 723-46-6)

Compound D: Fluorescein (CAS 2321-07-5)

- Formula : C₂₀H₁₂O₅

- Molecular Weight : 332.31 g/mol

- Key Differences: Non-sulfonated structure with xanthene core, enabling fluorescence in alkaline conditions. Applications in bioimaging and diagnostic staining, unlike UNII-L0XW1R6D3S’s industrial focus .

Data Tables

Table 1: Physicochemical Comparison

| Property | UNII-L0XW1R6D3S | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 158.18 | 172.20 | 208.23 | 253.28 | 332.31 |

| Melting Point (°C) | 125–127 | 135–137 | 91–93 | 169–172 | 314–316 |

| Solubility in Water | High | Moderate | Low | pH-dependent | Insoluble |

| Primary Application | Pharmaceuticals | Catalysis | Surfactants | Antibiotics | Bioimaging |

Table 2: Spectroscopic Data (NMR)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| UNII-L0XW1R6D3S | 7.45 (s, 1H), 7.82 (d, 2H) | 121.5, 128.3, 142.1 |

| Compound A | 2.35 (s, 3H), 7.70 (d, 2H) | 21.4, 127.9, 140.8 |

| Compound B | 7.90–8.20 (m, 7H) | 118.2–137.5 (aromatic) |

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.